

An In-Depth Technical Guide to 4-Hydroxyphthalide: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 4-Hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168935

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This guide provides a comprehensive technical overview of 4-hydroxyphthalide, a valuable chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, analytical validation, and strategic applications of this compound. We will explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.

Core Molecular Identity: CAS Number and Nomenclature

At the foundation of any rigorous chemical investigation is the unambiguous identification of the molecule in question. 4-Hydroxyphthalide is a lactone derivative of 4-hydroxyphthalic acid.

- Chemical Name: 4-Hydroxy-2-benzofuran-1(3H)-one
- CAS Number: 13161-32-5
- Molecular Formula: C₈H₆O₃
- Synonyms: 4-Hydroxyphthalide, 4-Hydroxy-1(3H)-isobenzofuranone

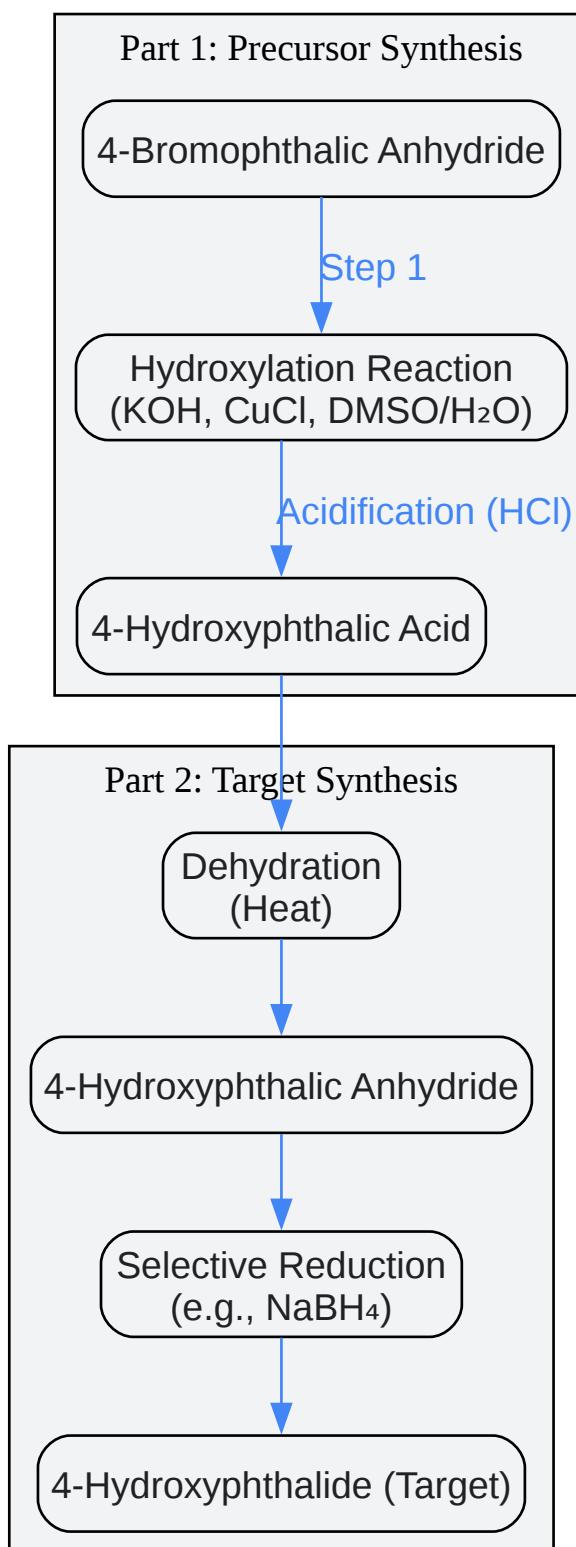
Table 1: Physicochemical Properties of 4-Hydroxyphthalide

Property	Value	Source
CAS Number	13161-32-5	[1]
Molecular Formula	C ₈ H ₆ O ₃	[1]
Molecular Weight	150.13 g/mol	[1]
Canonical SMILES	C1C2=C(C=CC=C2O)C(=O)O 1	[1]
InChI Key	ZSCIMKFWMUXNBS- UHFFFAOYSA-N	[1]

Strategic Synthesis Pathway

The synthesis of 4-hydroxyphthalide is not commonly detailed in direct, single-step procedures. A more robust and logical approach involves a multi-step pathway starting from a commercially available precursor. Our strategy hinges on the synthesis of the key intermediate, 4-hydroxyphthalic acid, followed by its selective reduction. This ensures high purity and yield, critical for downstream applications in drug development.

The overall workflow is visualized below.

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Caption: Multi-step synthesis workflow for 4-hydroxyphthalide.

Protocol: Synthesis of 4-Hydroxyphthalic Acid

This protocol is adapted from a patented industrial method, chosen for its high yield and purity. [2] The core of this step is a copper-catalyzed nucleophilic aromatic substitution, where the bromide on the phthalic anhydride ring is displaced by a hydroxyl group.

Causality: 4-Bromophthalic anhydride is an ideal starting material due to the reactivity of the carbon-bromine bond. Potassium hydroxide is used as the hydroxyl source and base. Cuprous chloride is a critical catalyst; copper(I) salts are known to facilitate such hydroxylation reactions effectively.[2] The DMSO/water solvent system is chosen for its ability to dissolve both the organic substrate and the inorganic base while facilitating the reaction at an elevated temperature.[3]

Experimental Protocol:

- Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (4.54 g, 20 mmol), cuprous chloride (0.20 g, 2 mmol), and potassium hydroxide (6.72 g, 120 mmol).
- Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water (16 mL).
- Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing unwanted side oxidations.
- Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 130°C and maintain for 24 hours.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is between 1 and 2. The color of the solution should change from black to orange-red upon successful acidification.[3]
- Extraction: Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid. The reported yield for this method is approximately 95%. [3]

Protocol: Synthesis of 4-Hydroxyphthalide

The crucial final step is the selective reduction of the anhydride or the corresponding diacid to the lactone (phthalide). A common and effective method for reducing phthalic anhydrides to phthalides involves sodium borohydride (NaBH_4).

Causality: Sodium borohydride is a selective reducing agent. It is strong enough to reduce the anhydride carbonyls but will not reduce the aromatic ring or the carboxylic acids (if starting from the diacid) under these conditions. This selectivity is paramount to achieving the desired product without over-reduction. The reaction proceeds by first opening the anhydride ring to form a carboxylate and an aldehyde, which is then rapidly reduced to the alcohol. The final lactone is formed upon acidic work-up which protonates the carboxylate, allowing for intramolecular esterification (lactonization).

Experimental Protocol:

- **Precursor Preparation:** Gently heat the synthesized 4-hydroxyphthalic acid under vacuum to form 4-hydroxyphthalic anhydride *in situ*.^{[4][5]} This avoids a separate purification step.
- **Reaction Setup:** In a round-bottom flask, dissolve the crude 4-hydroxyphthalic anhydride in a suitable solvent like THF or Dioxane at 0°C under a nitrogen atmosphere.
- **Reduction:** Slowly add a solution of sodium borohydride (NaBH_4) in the same solvent (approximately 2-3 molar equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Once the reaction is complete, cautiously quench the reaction by the slow addition of 2M HCl at 0°C. This step neutralizes excess NaBH_4 and catalyzes the final lactonization.
- **Extraction and Purification:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-hydroxyphthalide.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 4-hydroxyphthalide is non-negotiable. A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation forms a robust, self-validating analytical workflow.[\[6\]](#)[\[7\]](#)

Protocol: HPLC-UV Purity Analysis

Rationale: A reverse-phase HPLC method provides a clear profile of the final product's purity. Using a C18 column with a water/acetonitrile gradient is a standard and effective method for separating small aromatic molecules like 4-hydroxyphthalide from potential precursors or by-products.[\[8\]](#)

- Column: C18, 4.6 x 150 mm, 5 μ m particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Expected Result: A single major peak corresponding to 4-hydroxyphthalide, with purity calculated as >98% by peak area integration.

NMR Structural Verification

Rationale: ^1H and ^{13}C NMR spectroscopy provides definitive structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, create a unique fingerprint of the molecule.

- Solvent: DMSO-d₆ or CDCl₃

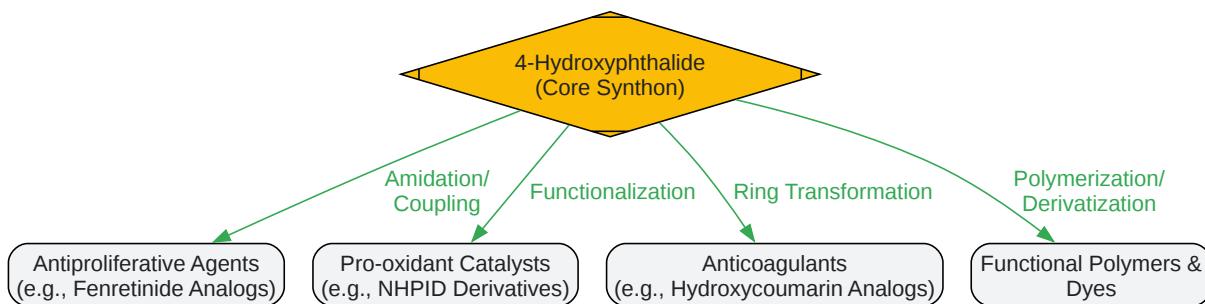
- ^1H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons, the benzylic methylene (-CH₂-) protons, and the phenolic hydroxyl (-OH) proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR (100 MHz, DMSO-d₆): The spectrum should reveal 8 distinct carbon signals: one carbonyl carbon (lactone), five aromatic carbons (CH and C-O), one quaternary aromatic carbon, and one aliphatic carbon (-CH₂-).

Table 2: Predicted ^1H NMR Data for 4-Hydroxyphthalide

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Ar-H	~7.0 - 7.5	m	3H
-CH ₂ -	~5.2	s	2H
-OH	~9.5 - 10.5	br s	1H

Applications in Research and Drug Development

4-Hydroxyphthalide is not merely a laboratory curiosity; it is a strategic building block for creating more complex molecules with significant biological activity. Its value lies in the combination of a reactive lactone ring and a phenolic hydroxyl group, which can be independently and selectively functionalized.



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Caption: 4-Hydroxyphthalide as a central intermediate for bioactive compounds.

Intermediate for Bioactive Molecules

The phthalide and N-hydroxyphthalimide scaffolds are present in numerous biologically active compounds. Research into derivatives has shown significant potential in oncology and other therapeutic areas.

- **Anticancer and Antiproliferative Agents:** The core structure is related to fenretinide (N-(4-hydroxyphenyl)retinamide), a compound known to induce apoptosis in cancer cells.^{[9][10]} 4-Hydroxyphthalide provides a scaffold to synthesize analogs that may possess similar or enhanced cytotoxic activity.
- **Pro-oxidant Catalysts:** Lipophilic N-hydroxyphthalimide derivatives (NHPIDs) have been shown to act as pro-oxidants, generating reactive oxygen species (ROS) within cancer cells and triggering oxidative stress-induced apoptosis.^[11] The hydroxyl group on 4-hydroxyphthalide is a key handle for synthesizing such targeted derivatives.
- **Anticoagulants:** The structure shares features with 4-hydroxycoumarins, a major class of anticoagulant drugs.^[12] This structural similarity makes 4-hydroxyphthalide an interesting starting point for the synthesis of novel antithrombotic agents.

Synthon in Fine and Specialty Chemicals

Beyond pharmaceuticals, the dual functionality of 4-hydroxyphthalide makes it a useful intermediate in material science.^[1] The phenolic hydroxyl group can be used to incorporate the molecule into polymer backbones to create functional polyesters or polyethers, while the lactone provides a site for further modification.^[4]

Conclusion

4-Hydroxyphthalide (CAS: 13161-32-5) is a versatile and highly valuable chemical intermediate. Its strategic synthesis from readily available precursors, guided by sound mechanistic principles, allows for the production of a high-purity building block. The robust analytical methods outlined here provide a clear pathway for its validation. For researchers in

drug discovery and material science, 4-hydroxyphthalide offers a powerful scaffold for developing novel compounds with significant biological and material properties. Its potential as a precursor to new anticancer agents, pro-oxidant catalysts, and functional polymers underscores its importance in modern chemical research.

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